molecular formula C16H18ClNO2S B14004338 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide CAS No. 13952-54-0

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B14004338
CAS No.: 13952-54-0
M. Wt: 323.8 g/mol
InChI Key: CJYAFQSTPINODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophenylethylamine with N,N-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure but lacks the sulfonamide group.

    4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide: Contains additional functional groups, leading to different chemical properties.

Uniqueness

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylaminoethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

13952-54-0

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-18(2)21(19,20)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,3-4H2,1-2H3

InChI Key

CJYAFQSTPINODA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.